

Application Notes and Protocols for Rescuing Misfolded LHCGR Mutants with Org41841

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a G protein-coupled receptor (GPCR) crucial for reproductive function. Mutations in the LHCGR gene can lead to misfolding of the receptor protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation. This prevents the receptor from reaching the cell surface, leading to a loss of function and associated disorders such as Leydig cell hypoplasia and infertility.

Org41841 is a small molecule, cell-permeant partial agonist of the LHCGR.[1][2] More significantly, it can act as a pharmacological chaperone, a class of molecules that can rescue misfolded proteins.[3][4] By binding to the misfolded LHCGR mutants, **Org41841** can stabilize their conformation, allowing them to pass the cell's quality control system and be trafficked to the plasma membrane, thereby restoring their function. These application notes provide a summary of the quantitative effects of **Org41841** on misfolded LHCGR mutants and detailed protocols for key experiments to study this rescue phenomenon.

Data Presentation

The following tables summarize the quantitative data on the rescue of misfolded LHCGR mutants by **Org41841** and the functional characteristics of other relevant mutants.

Table 1: Rescue of Misfolded LHCGR Mutants by Org41841



Mutant	Rescue Compound	Effect on Cell Surface Expression	Rescued EC50 for cAMP Signaling	Reference
L570F	Org41841	-	800 nM	[2]
M9	Org41841	-	2700 nM	[2]

Data on direct quantification of cell surface expression rescue by **Org41841** for these specific mutants is not readily available in the public domain. The improvement in EC50 values strongly suggests successful rescue and trafficking to the cell surface.

Table 2: Functional Characteristics of Other Misfolded LHCGR Mutants

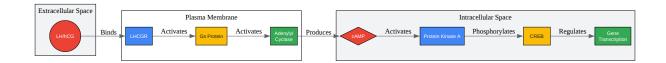
Mutant	Basal cAMP Activity (% of WT)	hCG-induced cAMP Activity (% of WT)	Cell Surface Expression (% of WT)	Reference
A593P	~10%	No response	Not specified, but intracellularly retained	[5]
S616Y	~10%	~50%	Not specified, but intracellularly retained	[5][6]

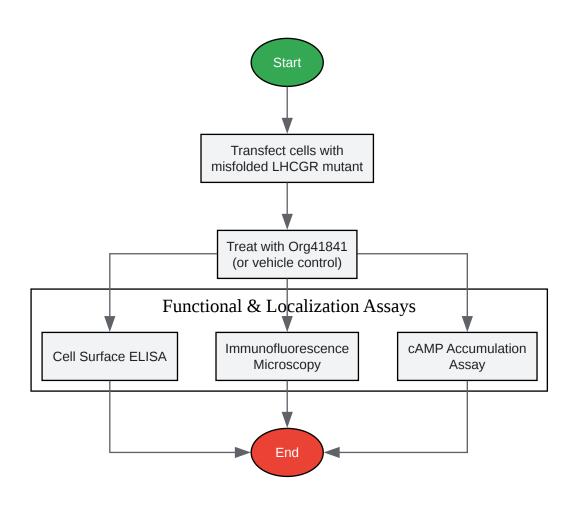
These mutants are known to be misfolded and retained intracellularly. While not directly shown to be rescued by **Org41841** in the available literature, they represent potential targets for pharmacological chaperone-based rescue strategies.

Signaling Pathways and Experimental Workflows LHCGR Signaling Pathway

The LHCGR primarily signals through the Gs protein-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).











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